2-(3-Acetyl-4-hydroxyphenyl)acetic acid
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Overview
Description
2-(3-Acetyl-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylacetic acid, featuring an acetyl group and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetyl-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Acetyl-4-oxophenyl)acetic acid.
Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)acetic acid.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
2-(3-Acetyl-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Acetyl-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: A structurally similar compound with a hydroxy group on the phenyl ring.
3-Acetyl-4-hydroxyquinolin-2: Another compound with an acetyl and hydroxy group but with a quinoline structure.
Uniqueness
2-(3-Acetyl-4-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of acetyl and hydroxy groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(3-acetyl-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-7(5-10(13)14)2-3-9(8)12/h2-4,12H,5H2,1H3,(H,13,14) |
InChI Key |
UQQPYOTXOILEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
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